Molybdenum Mo-99 - 14119-15-4

Molybdenum Mo-99

Catalog Number: EVT-1189263
CAS Number: 14119-15-4
Molecular Formula: Mo
Molecular Weight: 98.907707 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Molybdenum Mo-99 is a transition element molecular entity.
Source and Classification

Molybdenum-99 is classified as a radioactive isotope. It can be derived from both natural and enriched sources of molybdenum, specifically molybdenum-98. The primary methods for its production include:

  1. Fission of Uranium-235: This method involves the nuclear fission of uranium-235, where a significant percentage of the fission products includes molybdenum-99.
  2. Neutron Capture: This involves irradiating molybdenum-98 with neutrons, resulting in the transformation to molybdenum-99 via the reaction 98Mo(n,γ)99Mo^{98}\text{Mo}(n,\gamma)^{99}\text{Mo} .
Synthesis Analysis

Methods and Technical Details

The synthesis of molybdenum-99 can be performed using various techniques, primarily focusing on neutron capture and fission processes.

  1. Neutron Capture Method: This process involves irradiating molybdenum-98 with thermal or epithermal neutrons. The neutron capture reaction is represented as:
    98Mo+n99Mo^{98}\text{Mo}+n\rightarrow ^{99}\text{Mo}
    The efficiency of this method depends on several factors including neutron flux, target geometry, and the specific activity of the target material .
  2. Fission Process: In this method, uranium-235 is used as a target material in a reactor environment. The fission reaction releases neutrons that interact with uranium nuclei, producing various isotopes including molybdenum-99 .

Both methods require careful consideration of target design and neutron economy to maximize yield and minimize waste.

Molecular Structure Analysis

Structure and Data

Molybdenum-99 has a nuclear structure characterized by 42 protons and 57 neutrons. Its atomic mass is approximately 98.0 atomic mass units. The decay process involves beta emission, leading to the formation of technetium-99m.

Key Data Points

  • Half-life: 66 hours
  • Decay Mode: Beta decay
  • Daughter Isotope: Technetium-99m

The molecular structure can be visualized through nuclear models that depict its arrangement within atomic nuclei.

Chemical Reactions Analysis

Reactions and Technical Details

Molybdenum-99 participates in several key reactions:

  1. Beta Decay:
    99Mo99Tc+e+νˉe^{99}\text{Mo}\rightarrow ^{99}\text{Tc}+e^-+\bar{\nu}_e
    This decay transforms molybdenum-99 into technetium-99m, releasing an electron and an antineutrino.
  2. Neutron Capture Reaction:
    As mentioned earlier, the reaction 98Mo(n,γ)99Mo^{98}\text{Mo}(n,\gamma)^{99}\text{Mo} is vital for producing molybdenum-99 via neutron activation.

These reactions are fundamental to both the production and application of molybdenum-99 in medical diagnostics.

Mechanism of Action

Process and Data

The mechanism through which molybdenum-99 functions in medical applications primarily involves its decay into technetium-99m. After being produced, molybdenum-99 is typically processed in a generator system where it decays to technetium-99m:

  1. Production: Molybdenum targets are irradiated to produce molybdenum-99.
  2. Decay: Molybdenum-99 decays to technetium-99m.
  3. Elution: Technetium-99m is eluted from the generator for use in imaging procedures.

The data supporting this process highlights the efficiency and timing required for effective medical applications .

Physical and Chemical Properties Analysis

Physical Properties

Molybdenum-99 exhibits several notable physical properties:

  • Appearance: Typically appears as a silvery-white metal.
  • Density: Approximately 10.22 g/cm³.

Chemical Properties

In terms of chemical behavior:

  • Molybdenum can form various compounds, including oxides and sulfides.

These properties are crucial for understanding how molybdenum interacts within biological systems and its stability during storage and transport.

Applications

Scientific Uses

Molybdenum-99 has significant applications in the field of nuclear medicine:

  1. Medical Imaging: It is primarily used to generate technetium-99m, which is utilized in over 80% of all nuclear medicine procedures worldwide.
  2. Research Applications: Molybdenum isotopes are also used in various research settings to study nuclear reactions and properties.

The demand for reliable sources of molybdenum-99 continues to grow as advancements in medical imaging technologies evolve .

Introduction to Molybdenum-99 (Mo-99)

Isotopic Properties and Decay Characteristics

Molybdenum-99 is an artificially produced radioactive isotope characterized by a half-life of 65.924(6) hours (approximately 2.75 days). It decays primarily through beta-minus (β⁻) emission, with a decay energy of 1.3578(9) megaelectronvolts, directly yielding the metastable isomer technetium-99 metastable (technetium-99 metastable) in 88% of decays. This decay pathway is fundamental to its medical utility [1] [7]. Two significant nuclear isomers exist for Molybdenum-99:

  • Molybdenum-99 metastable 1 (Molybdenum-99 metastable 1): At an excitation energy of 97.785(3) kiloelectronvolts, this isomer has a very short half-life of 15.5(2) microseconds and a nuclear spin of 5/2+.
  • Molybdenum-99 metastable 2 (Molybdenum-99 metastable 2): At a higher excitation energy of 684.10(19) kiloelectronvolts, it possesses a half-life of 0.76(6) microseconds and a nuclear spin of 11/2- [1].

The average binding energy per nucleon is 8.60779733 megaelectronvolts, and its specific activity is exceptionally high at 485,067.88193559 curies per gram. Molybdenum-99 is classified as an isotone (N=57) and isobar (A=99) with other elements including niobium-99 (niobium-99), technetium-99 (technetium-99), and ruthenium-99 (ruthenium-99). Its direct parent nuclide is niobium-99 (niobium-99) [1] [7].

Table 1: Key Nuclear Properties of Molybdenum-99

PropertyValueUnit
Half-life (T₁/₂)65.924(6)Hours
Decay Modeβ⁻ (100%)
Daughter Nuclidetechnetium-99 metastable
Decay Energy (Q-value)1.3578(9)Megaelectronvolts
Specific Activity485,067.88Curies per gram
Average Binding Energy per Nucleon8.6078Megaelectronvolts
First Proton Separation Energy (SP)9.734(5)Megaelectronvolts

Role in Nuclear Medicine: technetium-99 metastable Generation and Diagnostic Applications

The paramount significance of Molybdenum-99 stems entirely from its decay product, technetium-99 metastable. Technetium-99 metastable, with its advantageous half-life of approximately 6 hours and emission of a monoenergetic 140-kiloelectronvolt gamma photon, is the cornerstone of diagnostic nuclear medicine imaging. Due to technetium-99 metastable's short half-life, it is impractical to transport and store directly. Instead, it is generated on-site in medical facilities using technetium generators loaded with Molybdenum-99 [2] [4] [10].

Technetium Generator Principle: Within the generator, Molybdenum-99, typically adsorbed onto an alumina (Al₂O₃) column, decays to produce technetium-99 metastable. Technetium-99 metastable, in the chemical form of pertechnetate (technetiumO₄⁻), is less tightly bound to the alumina than its parent. Saline solution (0.9% sodium chloride) is passed through the column (a process called elution), selectively removing the technetium-99 metastable while leaving the Molybdenum-99 behind. This allows for periodic extraction (typically every 6-24 hours) of technetium-99 metastable as needed for patient procedures. Technetium-99 metastable reaches approximately 50% of its maximum yield within 4.5 hours post-elution and 75% within 8.5 hours, with peak yield occurring at 23 hours [4] [10].

Radiopharmaceutical Applications: The eluted sodium pertechnetate can be used directly as an imaging agent (e.g., for thyroid, gastric mucosa, or salivary gland imaging) or, more commonly, is chemically incorporated into a vast array of kit-formulated radiopharmaceuticals. These technetium-99 metastable-labeled compounds target specific organs, tissues, or physiological processes. Technetium-99 metastable is employed in an estimated 80-85% of all diagnostic nuclear medicine procedures globally, amounting to approximately 40 million patient scans annually [2] [5] [7].

Table 2: Major Clinical Diagnostic Applications of Molybdenum-99/technetium-99 metastable

Clinical SpecialtyApplication ExamplesCommon technetium-99 metastable Radiopharmaceuticals
OncologyDetection and staging of tumors; Sentinel lymph node mapping (e.g., breast cancer, melanoma); Immunoscintigraphytechnetium-99 metastable-sulfur colloid; technetium-99 metastable-labeled monoclonal antibodies (e.g., arcitumomab); technetium-99 metastable-mebrofenin (liver)
CardiologyMyocardial perfusion imaging (MPI - stress/rest); Evaluation of coronary artery disease; Ventricular function assessmenttechnetium-99 metastable-sestamibi (Cardiolite®); technetium-99 metastable-tetrofosmin; technetium-99 metastable-red blood cells (blood pool)
Bone ScintigraphyDetection of bone metastases, fractures, infections, metabolic bone diseasetechnetium-99 metastable-medronic acid (MDP); technetium-99 metastable-oxidronate (HDP)
Renal & HepatobiliaryRenal function assessment; Renal scarring; Hepatobiliary function; Gallbladder imagingtechnetium-99 metastable-mercaptoacetyltriglycine (MAG3); technetium-99 metastable-dimercaptosuccinic acid (DMSA); technetium-99 metastable-mebrofenin
PulmonaryLung perfusion imaging (less common than historical use, often replaced by technetium-99 metastable-MAA)technetium-99 metastable-macroaggregated albumin (MAA) - Note: Xenon-133 gas is also used for ventilation studies
NeurologyBrain perfusion imaging; Cerebrovascular disease assessmenttechnetium-99 metastable-exametazime (HMPAO); technetium-99 metastable-bicisate (ECD)
Infection/InflammationLocalizing sites of infection or inflammationtechnetium-99 metastable-labeled white blood cells; technetium-99 metastable-stannous colloid

Generator Quality Control: Rigorous quality control is essential for each generator elution. Key tests include:

  • Radionuclidic Purity: Measurement of Molybdenum-99 breakthrough (parent radionuclide contamination). The U.S. Nuclear Regulatory Commission limit is 0.15 microcuries of Molybdenum-99 per millicurie of technetium-99 metastable at administration time. Testing utilizes lead shielding to absorb technetium-99 metastable gamma rays while allowing higher-energy Molybdenum-99 gamma rays (740 kiloelectronvolts, 780 kiloelectronvolts) to be detected [10].
  • Chemical Purity: Detection of alumina (Al₂O₃) breakthrough from the column. The limit is less than 10 micrograms per milliliter, tested colorimetrically using aurin tricarboxylic acid. Excess aluminum can interfere with radiopharmaceutical labeling (e.g., causing increased lung uptake with technetium-99 metastable-sulfur colloid or liver uptake with technetium-99 metastable-medronic acid) [10].
  • Radiochemical Purity: Assessment ensuring technetium-99 metastable is primarily present as pertechnetate (technetiumO₄⁻, +7 oxidation state). The U.S. Pharmacopeia standard requires ≥95% pertechnetate, determined using thin-layer chromatography. Reduced technetium (+4, +5, +6 states) constitutes impurities that can compromise radiopharmaceutical preparation [10].

Global Demand and Clinical Significance

Molybdenum-99 underpins a critical segment of modern diagnostic medicine. Global demand estimates have fluctuated over time, influenced by supply chain disruptions and shifts in clinical practice:

  • Historical and Projected Demand: In 2006, global demand was estimated at 12,000 6-day curies per week, with U.S. demand between 5,000 and 7,000 6-day curies per week [3]. Projections before 2010 suggested annual growth rates of 4-10%. However, significant supply shortages in 2009-2010, caused by unplanned shutdowns of aging production reactors (average age 50-60 years), led to a reported 25% decline in global demand by 2015. This decline resulted from improved efficiency in generator elution, optimized patient scheduling, and substitution with alternative imaging modalities like Fluorine-18 fluorodeoxyglucose positron emission tomography and thallium-201 during shortages. U.S. data, particularly from Medicare Part B (adjusted for Medicare Advantage enrollment), showed a stark decline: Estimated technetium-99 metastable radiopharmaceutical doses reimbursed by Medicare fell 49% from 4.9 million in 2006 to 2.5 million in 2014, driven primarily by a reduction in myocardial perfusion imaging procedures [3] [6].
  • Clinical Significance: Despite demand fluctuations, Molybdenum-99/technetium-99 metastable remains irreplaceable for numerous applications. Approximately 30,000 cancer and other patients benefit daily from procedures enabled by isotopes produced from facilities like those in Petten, Netherlands [5]. Technetium-99 metastable's versatility, favorable radiation dosimetry (due to its short half-life and lack of particulate emission), optimal photon energy for gamma camera detection, and ability to label a wide range of pharmaceuticals cement its role. Its use spans detecting heart disease, identifying bone metastases, evaluating renal and hepatic function, localizing infections, and guiding cancer surgery via sentinel node detection [2] [5] [8].
  • Production and Supply Chain Challenges: The Molybdenum-99 supply chain is fragile, characterized by:
  • Limited Production Sites: Only a handful of reactors worldwide (historically in Europe, South Africa, Australia; newer facilities emerging in the U.S.) produce the bulk of global supply. None were in North America until recently, necessitating intercontinental shipping where the 66-hour half-life causes significant decay (~33% loss) [2] [6] [9].
  • Aging Infrastructure: Most major production reactors were built 50-60 years ago and face increasing maintenance needs and planned decommissioning timelines, risking future supply shortfalls [2] [6].
  • Non-Stockpiling: Molybdenum-99's inherent decay makes stockpiling impossible. Continuous, reliable weekly production is essential to meet demand [4] [6].
  • Production Method Transition: Historically, Molybdenum-99 was produced almost exclusively by fission of highly enriched uranium (highly enriched uranium, >90% uranium-235) in research reactors, raising nuclear proliferation concerns. A global effort, supported by the U.S. Department of Energy National Nuclear Security Administration and others, aims to convert production to low enriched uranium (low enriched uranium, <20% uranium-235) targets. Facilities like those in Petten have transitioned to low enriched uranium, and new production ventures (e.g., SHINE Technologies in the U.S.) are developing novel methods like fusion neutron sources to irradiate liquid low enriched uranium solutions, eliminating the need for research reactors entirely [2] [4] [5]. Meeting the sustained global demand of approximately 40 million procedures per year requires ongoing investment in diversified, reliable, and proliferation-resistant production capacity [6] [9].

Properties

CAS Number

14119-15-4

Product Name

Molybdenum Mo-99

IUPAC Name

molybdenum-99

Molecular Formula

Mo

Molecular Weight

98.907707 g/mol

InChI

InChI=1S/Mo/i1+3

InChI Key

ZOKXTWBITQBERF-AKLPVKDBSA-N

SMILES

[Mo]

Synonyms

99Mo radioisotope
Mo-99 radioisotope
Molybdenum-99

Canonical SMILES

[Mo]

Isomeric SMILES

[99Mo]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.